molecular formula C18H16N2O5 B2907880 3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-64-3

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2907880
CAS RN: 898373-64-3
M. Wt: 340.335
InChI Key: NQUWKWJDEVNBDQ-UHFFFAOYSA-N
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Description

The compound “3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a core structure present in many biologically active natural products and synthetic compounds, making it a popular scaffold in drug design . It’s found in a wide range of drugs available on the market, including Methoxsalen (used against psoriasis and eczema), the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold efficiently . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and diverse. The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole . They can also be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary widely depending on their specific structure. They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse and depends on their specific structure and target. They have been shown to display a wide range of antimicrobial and anticancer properties . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-8-4-5-9-14(13)24-10-15(21)20-16-11-6-2-3-7-12(11)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUWKWJDEVNBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide

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